molecular formula C23H17ClF2N2O B10921296 4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10921296
M. Wt: 410.8 g/mol
InChI Key: RPRAJKHAAGOVSB-UHFFFAOYSA-N
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Description

3-{[4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactionsThe final step involves the etherification of the phenyl group with methyl ether under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both chlorinated and fluorinated phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H17ClF2N2O

Molecular Weight

410.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17ClF2N2O/c1-29-20-4-2-3-15(13-20)14-28-23(17-7-11-19(26)12-8-17)21(24)22(27-28)16-5-9-18(25)10-6-16/h2-13H,14H2,1H3

InChI Key

RPRAJKHAAGOVSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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